molecular formula C19H14O3 B14192434 1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-16-0

1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14192434
CAS No.: 922503-16-0
M. Wt: 290.3 g/mol
InChI Key: JNQSQKOKQROXJJ-UHFFFAOYSA-N
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Description

1,8-Dimethyl-3-phenyl-4H-furo3,4-c This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with suitable aldehydes in the presence of a base can lead to the formation of the desired furobenzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to achieve the desired product on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperature and pH conditions.

Major Products

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one stands out due to its specific substitution pattern and the unique combination of furan and benzopyran rings.

Properties

CAS No.

922503-16-0

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

1,8-dimethyl-3-phenylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C19H14O3/c1-11-8-9-15-14(10-11)16-12(2)21-18(17(16)19(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

JNQSQKOKQROXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C(OC(=C23)C)C4=CC=CC=C4

Origin of Product

United States

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